Cyp51/hdac-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyp51/hdac-IN-1 is a dual inhibitor targeting both lanosterol 14α-demethylase (CYP51) and histone deacetylase (HDAC). This compound has shown significant potential in treating infections caused by Candida tropicalis and Cryptococcus neoformans . The dual inhibition mechanism makes it a promising candidate for overcoming drug resistance in fungal infections .
Preparation Methods
The synthesis of Cyp51/hdac-IN-1 involves the fusion of key pharmacophores from both CYP51 inhibitors and HDAC inhibitors. The synthetic route typically includes the combination of triazole and phenyl groups from CYP51 inhibitors with linker and zinc-binding groups from HDAC inhibitors . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cyp51/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its inhibitory activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially improving its pharmacokinetic properties.
Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s binding affinity to its targets.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions are typically modified versions of the original compound with enhanced or altered biological activity .
Scientific Research Applications
Cyp51/hdac-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Cyp51/hdac-IN-1 exerts its effects by inhibiting both CYP51 and HDAC. CYP51 is an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . By inhibiting CYP51, the compound disrupts the production of ergosterol, leading to fungal cell death . HDAC is an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDAC, the compound can alter gene expression patterns, potentially enhancing its antifungal activity . The dual inhibition mechanism allows this compound to target multiple pathways involved in fungal survival and drug resistance .
Comparison with Similar Compounds
Cyp51/hdac-IN-1 is unique in its dual inhibition mechanism, targeting both CYP51 and HDAC. Similar compounds include:
Voriconazole: A CYP51 inhibitor used to treat fungal infections.
Trichostatin A: An HDAC inhibitor used in research to study gene expression regulation.
Compared to these compounds, this compound offers the advantage of targeting two pathways simultaneously, potentially overcoming drug resistance more effectively .
Properties
Molecular Formula |
C30H40F2N6O4 |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
8-[4-[[4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl]methyl]phenoxy]-N-hydroxyoctanamide |
InChI |
InChI=1S/C30H40F2N6O4/c31-25-9-12-27(28(32)18-25)30(40,21-38-23-33-22-34-38)20-37-15-13-36(14-16-37)19-24-7-10-26(11-8-24)42-17-5-3-1-2-4-6-29(39)35-41/h7-12,18,22-23,40-41H,1-6,13-17,19-21H2,(H,35,39) |
InChI Key |
OTKHPXIZGZXEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCCCCCCCC(=O)NO)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.